molecular formula C23H17BrCl2N2O2 B10891829 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10891829
M. Wt: 504.2 g/mol
InChI Key: CHPCTPQOHFLQDJ-UHFFFAOYSA-N
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Description

3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups attached to a pyrazole ring

Properties

Molecular Formula

C23H17BrCl2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H17BrCl2N2O2/c1-29-17-7-3-5-14(11-17)22-21(24)23(15-6-4-8-18(12-15)30-2)28(27-22)20-10-9-16(25)13-19(20)26/h3-13H,1-2H3

InChI Key

CHPCTPQOHFLQDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromine, dichlorophenyl, and methoxyphenyl groups. Common reagents used in these steps include brominating agents, chlorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    4-Methoxyphenylboronic acid: Similar methoxy group placement but different overall structure.

    3-Cyanophenylboronic acid: Contains a cyano group instead of bromine and chlorine.

Uniqueness

3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of bromine, chlorine, and methoxy groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview highlights the significance of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER in various scientific and industrial fields

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